2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-((5-chloro-6-ethylpyrimidin-4-yl)amino)propan-1-ol involved the addition of 3-aminopropanol and potassium carbonate to a mixture of 4,5-dichloro-6-ethylpyrimidine .Molecular Structure Analysis
The molecule contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrimidine .Scientific Research Applications
Synthesis and Characterization
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol and its derivatives are often synthesized for their potential in various scientific applications. For example, bifunctional pyridine-aminopyrimidine supramolecular reagents have been synthesized through palladium-catalyzed cross-coupling reactions, highlighting the versatility of pyrimidine derivatives in supramolecular chemistry (Aakeröy, Schultheiss, Desper, & Moore, 2007). Similarly, Schiff base ligands derived from 2,6-diaminopyridine have been synthesized and characterized, demonstrating their potential in coordination chemistry and as drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).
Molecular Interactions and Structural Studies
The structural and molecular interactions of pyrimidine derivatives are of significant interest. For instance, arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been synthesized and analyzed through single-crystal X-ray diffraction and quantum chemical insights, revealing the role of non-covalent interactions in their structural stability (Ali et al., 2021). This research emphasizes the importance of understanding the molecular and electronic structures of pyrimidine derivatives for their application in material science and molecular engineering.
Supramolecular Chemistry and Film Fabrication
The dibranched, heterocyclic "push-pull" chromophores, which can be related to pyrimidine derivatives, have been synthesized and studied for their covalent self-assembly, thin-film microstructure, and nonlinear optical response (Facchetti et al., 2006). These studies are crucial for developing advanced materials for optoelectronic applications, demonstrating the broad applicability of pyrimidine and related structures in creating functional materials.
Mechanism of Action
Target of Action
It’s known that similar pyrimidinamine derivatives have shown fungicidal activity , suggesting that the compound may target certain enzymes or proteins essential for fungal growth and reproduction.
Result of Action
Based on the fungicidal activity of similar compounds , it can be inferred that the compound may lead to the disruption of energy production in fungal cells, leading to their death.
Future Directions
Biochemical Analysis
Biochemical Properties
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s stability, reactivity, and overall function in biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as in dark places and inert atmospheres at low temperatures. Its degradation over time can lead to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects are crucial for determining the compound’s safe and effective dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites in cells. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall function and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within cells. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-[(6-ethylpyrimidin-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-7-5-8(9-3-4-12)11-6-10-7/h5-6,12H,2-4H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOMDWPONYAHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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